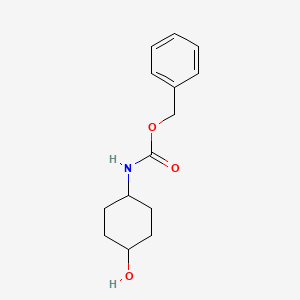
Benzyl (4-hydroxycyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl (4-hydroxycyclohexyl)carbamate” is an organic compound with the molecular formula C14H19NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of benzyl carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular weight of “this compound” is 249.31 . Its InChI code is1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13- . Chemical Reactions Analysis
Benzyl carbamates are susceptible to hydrogenation, HBr/AcOH, TMSI where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 and a boiling point of 427.6±44.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Potential
Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives have been explored for their antibacterial properties, particularly against Gram-positive bacteria. A study by (Liang et al., 2020) found that certain compounds in this class showed potent inhibitory activity against drug-resistant strains. These compounds target the bacterial cell wall, similar to the mechanism of action of vancomycin.
Catalysis and Stereochemistry
Another area of research involves the use of this compound in stereospecific nickel-catalyzed cross-coupling reactions. (Harris et al., 2013) reported that these reactions can proceed with either inversion or retention of configuration, influenced by the ligand nature. This finding is significant for controlling absolute stereochemistry in synthetic chemistry.
Gold-Catalyzed Reactions
In the field of organic synthesis, this compound has been used as a substrate in gold-catalyzed reactions. For instance, (Zhang et al., 2006) demonstrated its use in the intramolecular exo-hydrofunctionalization of allenes. These reactions enable the formation of various heterocycles and have implications for the synthesis of complex organic molecules.
Enantioselective Synthesis
The compound has also been utilized in enantioselective synthesis. (Campbell et al., 2009) described the synthesis of a specific enantiomer of this compound, highlighting its potential in producing compounds with specific stereochemical configurations.
Lipophilicity Analysis
The hydro-lipophilic properties of this compound derivatives were investigated by (Jankech et al., 2020). This research is important for understanding the biological activity of these compounds, as lipophilicity significantly impacts drug efficacy and pharmacokinetics.
Polyurethane Hydrolysis
In polymer science, (Matuszak et al., 1973) explored the alkaline hydrolysis of this compound-based polyurethanes. This study contributes to the understanding of the chemical stability and degradation processes of polyurethane materials.
Wirkmechanismus
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzyl (4-hydroxycyclohexyl)carbamate is likely to interact with its targets through a process known as carbamate reaction . This reaction involves the formation of a carbamate ester or amide linkage, which can influence the function of the target molecule .
Biochemical Pathways
Carbamates are known to play a role in various metabolic processes, including the degradation of pesticides . They can also influence the synthesis of polyurethanes, a class of polymers used in various applications .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The formation of carbamate linkages can influence the function of target molecules, potentially leading to changes at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
A series of thirty-eight 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally similar to “Benzyl (4-hydroxycyclohexyl)carbamate”, were described as potential drugs to alleviate the symptoms of Alzheimer’s disease (AD) . These compounds have shown promise for inhibiting either acetyl- and butyrylcholinesterase (AChE/BChE) . Future research may explore the potential of “this compound” in this context.
Eigenschaften
IUPAC Name |
benzyl N-(4-hydroxycyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBKQOVSMBPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16801-62-0 |
Source


|
| Record name | 4-(Z-amino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)
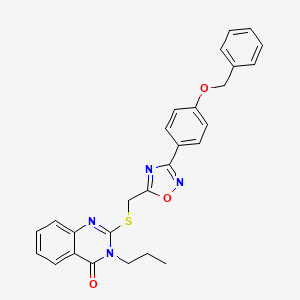
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)
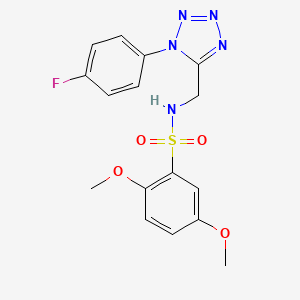
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)


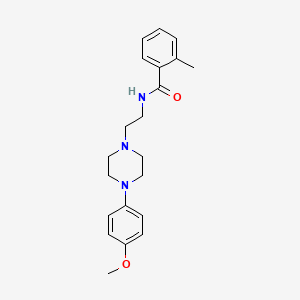
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
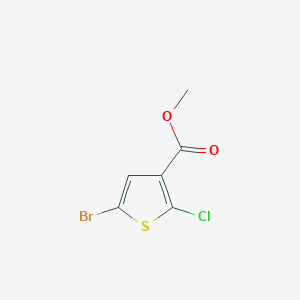
![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)